N,N,N',N'-Tetramethyl-1,4-butanediamine (TMBDA, CAS 111-51-3) is an aliphatic ditertiary amine characterized by its four-carbon spacer between two dimethylamino groups. In industrial and advanced laboratory settings, it functions primarily as a structure-directing bidentate ligand, a specialized polyurethane and polyether polyol catalyst, and a cross-linking agent for ionene polymers and anion exchange membranes [1]. Unlike monoamines or shorter-chain diamines, TMBDA's specific C4 alkyl chain provides a distinct bite angle in organometallic complexes and balances hydrophobicity with chain flexibility. For procurement, its value lies in its lower volatility compared to shorter analogs, reducing volatile organic compound (VOC) emissions and amine odor in manufacturing, while offering precise steric control in stereospecific polymerizations and electrochemical membrane synthesis [2].
Substituting TMBDA with its closest structural analogs, such as N,N,N',N'-tetramethylethylenediamine (TMEDA, C2 spacer) or tetramethylhexanediamine (TMHDA, C6 spacer), frequently results in process failures or degraded material performance. In electrochemical applications, the C2 spacer of TMEDA restricts polymer chain mobility, severely depressing hydroxide conductivity in anion exchange membranes, while the C6 spacer of TMHDA introduces excessive hydrophobicity that disrupts ion channel formation[1]. In catalytic and cross-linking workflows, substituting TMBDA with TMEDA alters the coordination bite angle, destroying the stereoselectivity required for synthesizing one-handed helical polymers and significantly accelerating gelation times beyond processable windows in ionene network formation [2]. Furthermore, TMEDA's higher vapor pressure leads to unacceptable amine odor and VOC levels in commercial polyurethane foam production, making TMBDA the strict requirement for low-emission formulations[3].
In the synthesis of cross-linked SEBS-based anion exchange polymers, the choice of diamine cross-linker directly dictates the membrane's electrochemical performance. When comparing diamine spacers, TMBDA yields a significantly higher hydroxide conductivity than both TMEDA and TMHDA. Specifically, TMBDA-crosslinked membranes achieved a peak OH- conductivity of 16 mS/cm at 30 °C (IEC of 1.35 mmol/g) [1]. In contrast, shorter or longer alkyl spacers fail to balance the necessary free volume and hydrophilicity, resulting in inferior ion transport channels [1].
| Evidence Dimension | Hydroxide (OH-) conductivity at 30 °C |
| Target Compound Data | 16 mS/cm (at IEC of 1.35 mmol/g) |
| Comparator Or Baseline | TMEDA (C2) and TMHDA (C6) cross-linkers |
| Quantified Difference | Highest absolute conductivity among the tested aliphatic diamine series |
| Conditions | SEBS-based Anion Exchange Polymers at 30 °C |
For fuel cell membrane procurement, TMBDA is essential to maximize ionic conductivity without compromising the mechanical stability of the cross-linked polymer network.
TMBDA functions as a critical coordinating ligand in the anionic polymerization of bulky monomers like triphenylmethyl methacrylate. The C4 spacer of TMBDA provides the exact steric environment required to form a stable, one-handed helical polymer. When complexed with initiators, TMBDA drives the formation of highly isotactic polymers (isotacticity >90%), with a stable helix forming at a degree of polymerization as low as 9 [1]. Shorter diamines like TMEDA alter the coordination geometry with the counterion, which leads to a loss of the strict enantiomorphic site control required for single-handed helix propagation [1].
| Evidence Dimension | Polymer isotacticity and helical stability |
| Target Compound Data | >90% isotacticity (stable helix at DP = 9) |
| Comparator Or Baseline | TMEDA (mismatched bite angle) |
| Quantified Difference | Enables strict one-handed helical conformation not reliably achieved with C2 analogs |
| Conditions | Anionic polymerization of bulky methacrylates |
Buyers synthesizing chiral stationary phases or advanced optical materials must use TMBDA to ensure the precise stereoregularity and helical stability of the final polymer.
The synthesis of thermally reversible covalent ionene networks relies on the quaternization of tertiary amines. The cross-linking reactivity is highly dependent on the steric profile and flexibility of the diamine. Compared to the rigid C2 spacer of TMEDA, which can cause overly rapid, difficult-to-control gelation, TMBDA offers an optimized reaction kinetic profile[1]. Furthermore, compared to sterically hindered analogs like tetraethylethylenediamine (TEEDA), which exhibit severely depressed cross-linking reactivity, TMBDA provides a reliable, intermediate gelation rate that ensures uniform network formation and processability before the polymer sets [1].
| Evidence Dimension | Cross-linking reactivity and gelation rate |
| Target Compound Data | Controlled, intermediate gelation time |
| Comparator Or Baseline | TMEDA (overly rapid gelation) and TEEDA (very low reactivity) |
| Quantified Difference | Balances steric hindrance to provide a processable gelation window, unlike TMEDA |
| Conditions | Quaternization cross-linking of chlorine-containing polymers |
Selecting TMBDA prevents premature gelation during manufacturing, ensuring that the ionene polymer can be properly molded or cast before cross-linking is complete.
In the production of rigid and viscoelastic polyurethane foams, tertiary amines are used to balance the blow and gel reactions. Lower molecular weight amines like TMEDA and dimethylethanolamine have high vapor pressures, leading to strong amine odors and high volatile organic compound (VOC) emissions in the final product[1]. TMBDA, with its higher molecular weight and longer C4 aliphatic chain, significantly reduces catalyst volatility. Formulations utilizing TMBDA maintain the required catalytic activity for uniform cell structure while producing foams that pass stringent olfactory and VOC emission tests, outperforming shorter-chain baseline catalysts [1].
| Evidence Dimension | Catalyst volatility and final product odor |
| Target Compound Data | Low amine odor and reduced VOC emissions |
| Comparator Or Baseline | TMEDA and lower alkyl tertiary amines (strong odor, high VOCs) |
| Quantified Difference | Equivalent catalytic efficiency with a marked reduction in sensible amine odor |
| Conditions | Rigid and viscoelastic polyurethane foam formulation |
For commercial foam manufacturers, TMBDA is a direct procurement solution to meet strict consumer VOC and odor regulations without sacrificing foam expansion or curing kinetics.
Directly downstream of its superior hydroxide conductivity performance, TMBDA is the optimal ditertiary amine for cross-linking SEBS-based polymers in alkaline fuel cells [1]. Its C4 spacer provides the exact free volume required for efficient ion transport channels, making it a critical raw material for next-generation AEMFCs [1].
Leveraging its reduced volatility compared to TMEDA, TMBDA is highly recommended for manufacturing rigid and viscoelastic polyurethane foams where strict VOC limits and low-odor consumer requirements must be met[2]. It ensures a uniform cell structure without leaving a strong residual amine scent [2].
Because of its specific bite angle, TMBDA is the preferred ligand for the anionic polymerization of bulky methacrylates [3]. It is essential for producing highly isotactic, one-handed helical polymers used in chiral stationary phases for chromatography and advanced optical materials [3].
TMBDA's balanced cross-linking reactivity makes it an ideal building block for covalent ionene polymers [4]. It allows manufacturers to achieve a processable gelation window, enabling the production of smart, thermally healable, or reversible polymer networks [4].
Flammable;Corrosive